molecular formula C7H7BF3NO2 B13467859 (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid

(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid

Cat. No.: B13467859
M. Wt: 204.94 g/mol
InChI Key: AHPOGZWUWDBHEH-UHFFFAOYSA-N
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Description

(5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a trifluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. The molecular formula of this compound is C8H9BF3NO2, and it is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromo-5-(2,2,2-trifluoroethyl)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this process, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The trifluoroethyl group and pyridine ring provide stability and reactivity to the compound, making it an effective reagent in various synthetic applications .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-5-boronic acid
  • 3-Pyridinylboronic acid
  • 2-Fluoro-3-pyridineboronic acid

Comparison: (5-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain coupling reactions compared to its analogs like 2-(Trifluoromethyl)pyridine-5-boronic acid and 3-Pyridinylboronic acid . Additionally, the trifluoroethyl group enhances the compound’s stability and solubility in organic solvents, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C7H7BF3NO2

Molecular Weight

204.94 g/mol

IUPAC Name

[5-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)2-5-1-6(8(13)14)4-12-3-5/h1,3-4,13-14H,2H2

InChI Key

AHPOGZWUWDBHEH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)CC(F)(F)F)(O)O

Origin of Product

United States

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